
5-Chloro-1,3-dihydroisobenzofuran
描述
5-Chloro-1,3-dihydroisobenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of reagents such as triphenylphosphine and azo compounds to facilitate the cyclization process . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
化学反应分析
Types of Reactions
5-Chloro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring, leading to the formation of dihydrobenzofuran derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
科学研究应用
5-Chloro-1,3-dihydroisobenzofuran has several scientific research applications:
作用机制
The mechanism of action of 5-Chloro-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with additional functional groups, including an amino group and a carboxylic acid group.
Benzofuran: The parent compound without any substituents, which serves as a basic structural unit for various derivatives.
Uniqueness
5-Chloro-1,3-dihydroisobenzofuran is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C8H7ClO |
|---|---|
分子量 |
154.59 g/mol |
IUPAC 名称 |
5-chloro-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C8H7ClO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 |
InChI 键 |
BOOGVDHDKSHZNS-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CO1)C=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
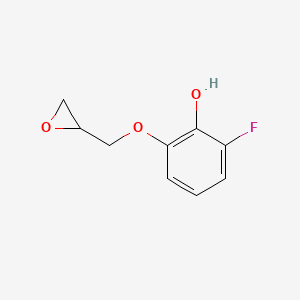
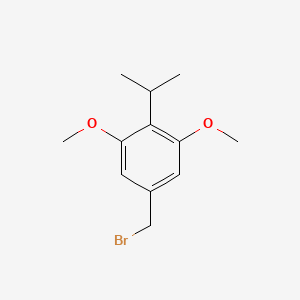
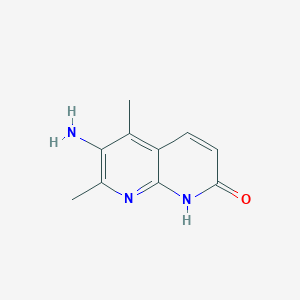
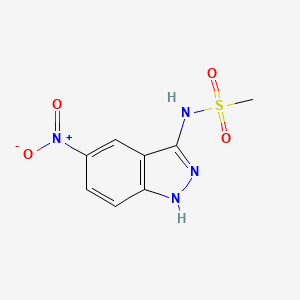
![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]benzamide](/img/structure/B8523079.png)

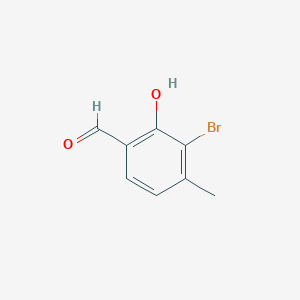

![3-Dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8523111.png)

![Methyl 2-[(pyridin-3-ylamino)sulfonyl]benzoate](/img/structure/B8523121.png)
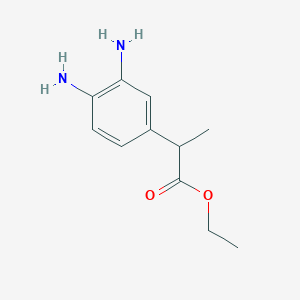

![2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride](/img/structure/B8523141.png)
